4-Anilino-3-chlorobut-2-en-1-ol
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Overview
Description
4-Anilino-3-chlorobut-2-en-1-ol is an organic compound with the molecular formula C10H12ClNO It is characterized by the presence of an aniline group attached to a chlorinated butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-3-chlorobut-2-en-1-ol typically involves the reaction of aniline with 3-chlorobut-2-en-1-ol. One common method includes the following steps:
Starting Materials: Aniline and 3-chlorobut-2-en-1-ol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Aniline is added to a solution of 3-chlorobut-2-en-1-ol in an appropriate solvent, such as ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-3-chlorobut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Anilino-3-chlorobut-2-en-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Anilino-3-chlorobut-2-en-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aniline group can form hydrogen bonds and other interactions with active sites, while the chlorobut-2-en-1-ol moiety can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobut-2-en-1-ol: A structurally similar compound with a chlorine atom on the butenol backbone but lacking the aniline group.
4-Anilinobut-2-en-1-ol: Similar to 4-Anilino-3-chlorobut-2-en-1-ol but without the chlorine atom.
4-Chloro-3-methylbut-2-en-1-ol: Another related compound with a methyl group instead of an aniline group.
Uniqueness
This compound is unique due to the presence of both an aniline group and a chlorine atom on the butenol backbone
Properties
CAS No. |
61888-11-7 |
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Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-anilino-3-chlorobut-2-en-1-ol |
InChI |
InChI=1S/C10H12ClNO/c11-9(6-7-13)8-12-10-4-2-1-3-5-10/h1-6,12-13H,7-8H2 |
InChI Key |
NMXUWGKXRSNYRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=CCO)Cl |
Origin of Product |
United States |
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